2-[(6-Chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid
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Overview
Description
3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound known for its diverse applications in various scientific fields This compound is characterized by its unique structure, which includes a benzothiadiazine ring substituted with a carboxymethylthio group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide typically involves the reaction of 6-chloro-1,2,4-benzothiadiazine 1,1-dioxide with a carboxymethylthio reagent under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide may involve a continuous flow process to enhance efficiency and yield. The starting materials are fed into a reactor where they undergo the nucleophilic substitution reaction. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the yield of the desired product. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.
Substitution: The chlorine atom in the benzothiadiazine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzothiadiazine derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to inhibit certain enzymes or pathways.
Industry: Utilized in the production of specialty chemicals and materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide
- 6-chloro-1,2,4-benzothiadiazine 1,1-dioxide
- 3-[(Carboxymethyl)thio]alanine
Uniqueness
3-[(Carboxymethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide is unique due to the presence of both a carboxymethylthio group and a chlorine atom on the benzothiadiazine ring. This combination of functional groups imparts distinct chemical properties to the compound, making it valuable for specific applications in research and industry. Its ability to undergo various chemical reactions and its potential biological activities further distinguish it from similar compounds.
Properties
CAS No. |
114260-70-7 |
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Molecular Formula |
C9H7ClN2O4S2 |
Molecular Weight |
306.7 g/mol |
IUPAC Name |
2-[(6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H7ClN2O4S2/c10-5-1-2-7-6(3-5)11-9(12-18(7,15)16)17-4-8(13)14/h1-3H,4H2,(H,11,12)(H,13,14) |
InChI Key |
GFTODHVUHGFNPY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)NC(=NS2(=O)=O)SCC(=O)O |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=NS2(=O)=O)SCC(=O)O |
Origin of Product |
United States |
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